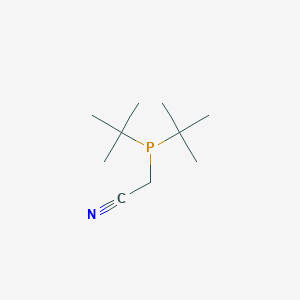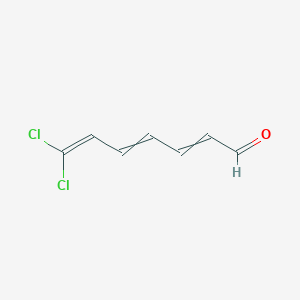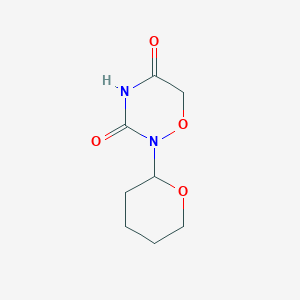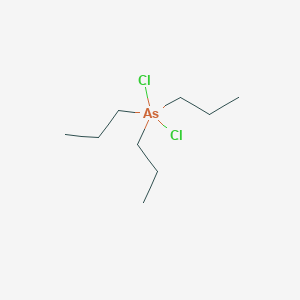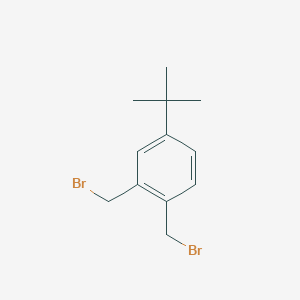![molecular formula C39H35IP2 B14610389 Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide CAS No. 60198-25-6](/img/structure/B14610389.png)
Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide is a complex organophosphorus compound It is characterized by the presence of multiple phenyl groups attached to phosphorus atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide typically involves the reaction of triphenylphosphine with appropriate alkylating agents. One common method includes the reaction of triphenylphosphine with an alkyl halide under controlled conditions to form the desired phosphonium salt. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the reaction conditions and reagents used.
Scientific Research Applications
Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide involves its interaction with molecular targets through its phosphorus atoms. The compound can form coordination complexes with metals, which can then participate in catalytic cycles. The phenyl groups provide steric hindrance and electronic effects that influence the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A simpler compound with similar phosphorus-phenyl interactions.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine.
Triphenylphosphine sulfide: A sulfur analog of triphenylphosphine oxide.
Uniqueness
Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide is unique due to its complex structure, which provides distinct steric and electronic properties. This uniqueness makes it valuable in specialized applications where other simpler compounds may not be as effective.
Properties
CAS No. |
60198-25-6 |
|---|---|
Molecular Formula |
C39H35IP2 |
Molecular Weight |
692.5 g/mol |
IUPAC Name |
triphenyl-[1-(triphenyl-λ5-phosphanylidene)propyl]phosphanium;iodide |
InChI |
InChI=1S/C39H35P2.HI/c1-2-39(40(33-21-9-3-10-22-33,34-23-11-4-12-24-34)35-25-13-5-14-26-35)41(36-27-15-6-16-28-36,37-29-17-7-18-30-37)38-31-19-8-20-32-38;/h3-32H,2H2,1H3;1H/q+1;/p-1 |
InChI Key |
IKTJLQGJQZOLKZ-UHFFFAOYSA-M |
Canonical SMILES |
CCC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


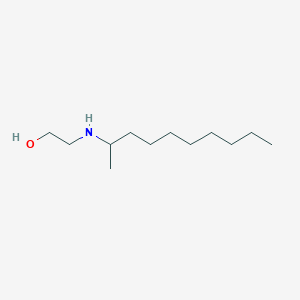
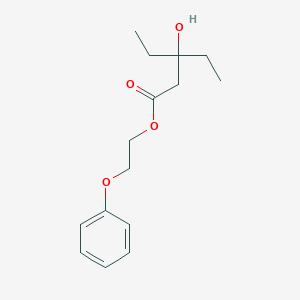




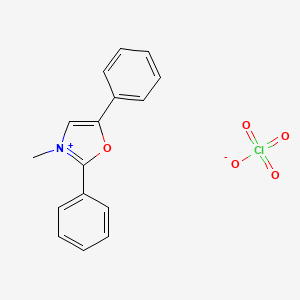
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14610354.png)
